α-去甲基阿那曲唑

描述

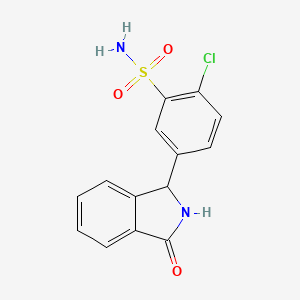

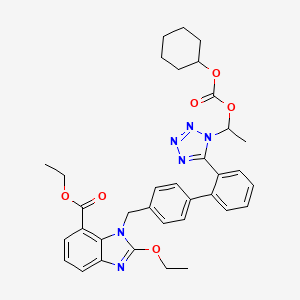

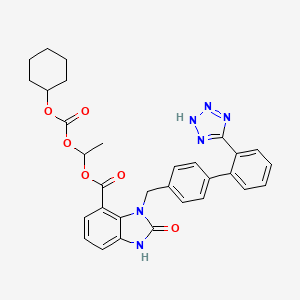

Alpha-Desmethyl Anastrozole is an impurity of Anastrozole . It has a molecular formula of C16H17N5 .

Synthesis Analysis

The synthesis of Anastrozole, the parent compound of alpha-Desmethyl Anastrozole, involves several steps. The process includes the bromination of the toluene derivative, 3,5-bis (2-cyanoisopropyl)toluene, producing a benzylic bromide. This is followed by the condensation of the resulting benzylic bromide in dimethylformamide with sodium 1,2,4-triazolyl .Molecular Structure Analysis

The alpha-Desmethyl Anastrozole molecule contains a total of 39 bonds. There are 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 triple bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 nitrile (aliphatic), and 1 Triazole .Chemical Reactions Analysis

Anastrozole, the parent compound of alpha-Desmethyl Anastrozole, has been analyzed in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). The plasma-sample pretreatment involved solid-phase extraction . Another study developed a method for the sensitive analysis of Anastrozole in human urine samples .Physical And Chemical Properties Analysis

Alpha-Desmethyl Anastrozole has a molecular weight of 279.34 . It contains a total of 39 bonds, including 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 triple bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 nitrile (aliphatic), and 1 Triazole .科学研究应用

1. Therapy for Postmenopausal Women with Hormone-Receptor-Positive Breast Cancer Anastrozole is a potent and selective non-steroidal aromatase inhibitor and is used for therapy of postmenopausal women with hormone-receptor-positive breast cancer . It reduces the level of circulating estradiol, which has a therapeutic effect in women in postmenopause with estrogen-positive breast cancer .

2. Quantitative Determination of Anastrozole in Human Plasma Anastrozole can be determined in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). This procedure can be applied successfully to both therapeutic monitoring of anastrozole and drug bioequivalence studies .

3. Analysis of Anastrozole in Urine Samples A method has been developed for the sensitive analysis of Anastrozole in human urine samples using magnetic solid-phase extraction coupled to high-performance liquid chromatography (HPLC)-diode array detection .

Transdermal Delivery

Research has been conducted into the development of a transdermal anastrozole-in-adhesive patch for delivery of the drug .

Inhibiting Estrogen Synthesis

Anastrozole is used to inhibit/block the estrogen synthesis, which is known to have an important role in the development and proliferation of breast cancer .

Comparison with Other Therapies

Anastrozole exhibits higher potency and a better safety profile for initial adjuvant therapy of early-stage estrogen-positive breast cancer in postmenopausal women than the “gold standard” for therapy of hormone-dependent tumors, tamoxifen .

作用机制

Target of Action

Alpha-Desmethyl Anastrozole, also known as 8B4ZL030W6 or Desmethyl anastrozole, is a non-steroidal aromatase inhibitor . Its primary target is the aromatase enzyme , which catalyzes the conversion of androgens to estrogen . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for the growth of certain types of breast cancers .

Mode of Action

Alpha-Desmethyl Anastrozole acts as a competitive inhibitor of the aromatase enzyme . By binding to the active site of the enzyme, it prevents the conversion of androgens to estrogens . This results in a significant decrease in circulating estrogen levels , thereby inhibiting the growth of estrogen-responsive breast cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Alpha-Desmethyl Anastrozole is the aromatization of androgens into estrogens . By inhibiting this pathway, the drug effectively reduces the levels of circulating estrogens . This has downstream effects on various estrogen-dependent processes, including the proliferation and growth of hormone-dependent breast cancers .

Pharmacokinetics

The metabolites are mainly excreted via urine . The half-life of Anastrozole is approximately 40-50 hours , suggesting that Alpha-Desmethyl Anastrozole may have similar pharmacokinetic properties.

Result of Action

The primary result of Alpha-Desmethyl Anastrozole’s action is the reduction in the growth of estrogen-responsive breast cancer cells . By decreasing circulating estrogen levels, the drug deprives these cells of the hormones they need for growth and proliferation . This leads to a reduction in tumor size and potentially slows the progression of the disease .

Action Environment

The efficacy and stability of Alpha-Desmethyl Anastrozole can be influenced by various environmental factors. For instance, the drug’s effectiveness may be affected by the patient’s hormonal status, specifically the presence of postmenopausal conditions . Furthermore, the drug’s environmental risk is predicted to be insignificant , suggesting that it is unlikely to have adverse environmental impacts.

安全和危害

未来方向

Anastrozole has been associated with a degree of estrogen suppression and outcomes in early breast cancer. It has been found that levels of estrone and estradiol above identified thresholds after 6 months of adjuvant anastrozole treatment were associated with increased risk of an early breast cancer event . Another study found that Anastrozole reduces the risk of breast cancer by 53% after 7 years of follow-up, and 50% after 10.9 years of follow-up .

属性

IUPAC Name |

2-[3-(1-cyanoethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c1-12(7-17)14-4-13(8-21-11-19-10-20-21)5-15(6-14)16(2,3)9-18/h4-6,10-12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXANTDQIIXQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720409 | |

| Record name | 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile | |

CAS RN |

1215780-15-6 | |

| Record name | Desmethyl anastrozole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215780156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYL ANASTROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B4ZL030W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

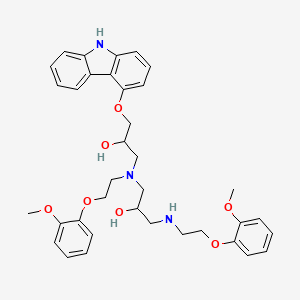

![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)